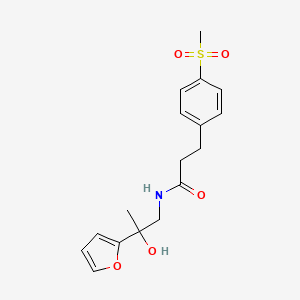

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a methylsulfonyl group attached to a phenyl ring, which is a common motif in medicinal chemistry .

Molecular Structure Analysis

The furan ring in the compound is an aromatic heterocycle, which means it has special stability due to delocalized electrons . The methylsulfonyl group attached to the phenyl ring could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring and the methylsulfonyl group . For instance, furan rings can undergo reactions at the 2- and 5-positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could potentially increase the compound’s polarity and influence its solubility .Applications De Recherche Scientifique

- Application : The compound can serve as a catalyst or precursor in bio-refineries, contributing to sustainable and eco-friendly processes .

- Application : Researchers have achieved high faradaic efficiencies (over 90% for furfuryl alcohol and 60% for 2-methylfuran) by integrating single atom copper active sites and oxophilic phosphorus dopants. Single atom Cu sites enhance efficiency by suppressing competing hydrogen evolution reactions, while phosphorus doping facilitates furfural hydrogenation to 2-methylfuran .

- Application : Although stability in water remains a challenge, the compound’s boron-containing moiety could be explored for targeted drug delivery or as a boron-carrier in cancer therapy .

- Application : Medicinal chemists may investigate its potential as a scaffold for designing novel drugs or as a building block in organic synthesis .

- Application : Researchers could explore its use as a ligand or catalyst in various reactions, such as C–C bond formation or asymmetric transformations .

Bio-Based Feedstock in Bio-Refinery Industry

Electrochemical Hydrogenation for 2-Methylfuran Production

Drug Design and Delivery

Organic Synthesis and Medicinal Chemistry

Materials Science and Catalysis

Sustainable Chemical Processes

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as boronic acids and their esters, are often considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

Similar compounds, such as boronic acids and their esters, are known to interact with their targets through the boron atom, which can form stable covalent bonds with biological molecules .

Biochemical Pathways

Boronic acids and their esters, which are structurally similar to this compound, are known to affect various biochemical pathways due to their ability to form covalent bonds with biological molecules .

Pharmacokinetics

It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as ph .

Result of Action

Similar compounds, such as boronic acids and their esters, are known to have various biological effects due to their ability to form covalent bonds with biological molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the rate of hydrolysis of similar compounds, such as boronic acids and their esters, is known to be considerably accelerated at physiological pH .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-17(20,15-4-3-11-23-15)12-18-16(19)10-7-13-5-8-14(9-6-13)24(2,21)22/h3-6,8-9,11,20H,7,10,12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPQPHHYNAHGTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)

amine hydrochloride](/img/structure/B3018022.png)